molecular formula C24H24N2O4 B12200466 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B12200466
M. Wt: 404.5 g/mol
InChI Key: OATUJLGQPUBAPS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide ( 1010909-08-6) is an organic compound with a molecular formula of C24H24N2O4 and a molecular weight of 404.5 g/mol . This structurally complex molecule features a fused furochromenone core system, a common scaffold in medicinal chemistry, linked to a N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide chain. The presence of both electron-rich and nitrogen-containing heterocycles makes it a compound of significant interest for exploratory research in chemical biology and drug discovery. While its specific biological targets and mechanistic pathways are not yet fully elucidated in the available scientific literature, compounds with similar structural motifs are frequently investigated for their interactions with various enzymatic systems and cellular receptors, including G protein-coupled receptors (GPCRs) which are a major family of drug targets . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's data sheet and handle the material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-15-14-29-21-13-22-20(12-19(15)21)16(2)18(24(28)30-22)7-8-23(27)26(3)11-9-17-6-4-5-10-25-17/h4-6,10,12-14H,7-9,11H2,1-3H3

InChI Key

OATUJLGQPUBAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CCC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Cyclization of Chromone Derivatives

ParameterOptimal ConditionYield (%)
Temperature100–110°C78–82
CatalystH₂SO₄ (conc.)
Reaction Time6–8 hours

This method benefits from readily available starting materials but requires stringent temperature control to avoid side products like dimerized chromones.

Multicomponent One-Pot Synthesis

Recent advances employ multicomponent reactions (MCRs) to streamline furochromen formation. A mixture of 4-hydroxycoumarin, 3,5-dimethylbenzaldehyde, and malononitrile in ethanol with piperidine as a base yields the furochromen core at 70°C within 4 hours. This approach achieves 85% yield and reduces purification steps, though scalability remains challenging due to exothermic side reactions.

Functionalization of the Furochromen Core

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced via nucleophilic acyl substitution. The furochromen intermediate is reacted with β-propiolactone under basic conditions (K₂CO₃, DMF, 60°C) to install the carboxylic acid group at position 6. Subsequent activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which undergoes amidation with N-methyl-N-[2-(pyridin-2-yl)ethyl]amine.

Critical Considerations :

  • Solvent Selection : Dimethylformamide (DMF) enhances reactivity but necessitates post-reaction neutralization to prevent degradation.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.

N-Alkylation and Pyridine Integration

Reductive Amination Strategy

The N-methyl-N-[2-(pyridin-2-yl)ethyl]amine side chain is synthesized via reductive amination of 2-(pyridin-2-yl)ethylamine with formaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 90% yield under mild conditions (25°C, 12 hours) and avoids over-alkylation.

Coupling with the Propanamide Intermediate

The amine is coupled to the activated furochromen-propanamide intermediate using carbodiimide reagents (e.g., EDCl/HOBt) in dichloromethane. This step demands anhydrous conditions to prevent hydrolysis, with yields ranging from 65% to 72%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Patent CN111269082A highlights the use of continuous flow systems for diazotization and thermal decomposition steps, which are adaptable to furochromen synthesis. Key advantages include:

  • Enhanced Safety : Controlled exothermic reactions reduce thermal runaway risks.

  • Improved Yield : 89% conversion achieved via precise temperature modulation (5–15°C).

Purification Techniques

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity exceeding 98% is routinely achieved, as verified by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization + Amidation6897ModerateHigh
Multicomponent MCR8595LowModerate
Continuous Flow8998HighHigh

The continuous flow approach emerges as the most viable for industrial applications due to its balance of yield, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, making it a candidate for further development in treating resistant infections .

Anticancer Properties

Chromene derivatives have also been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of tumor growth .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo, suggesting its potential use in treating inflammatory diseases. Mechanistic studies indicate that it may inhibit key inflammatory pathways, reducing cytokine production .

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the efficacy of this compound against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) value that supports its use as a potential antimicrobial agent .
  • Clinical Trials for Cancer Treatment :
    • Ongoing clinical trials are evaluating the effectiveness of compounds related to this structure in cancer therapy. Early results show promise in enhancing the efficacy of existing chemotherapeutic agents .
  • Inflammation Model Studies :
    • In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for conditions like arthritis .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Implications

Comparative analysis focuses on analogs with variations in the chromenone ring substituents or side-chain modifications. Key examples include:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Substitutions Side Chain Modifications Bioactivity (IC₅₀, nM) Reference Methodology
Target Compound 3,5-dimethyl N-methyl-N-(2-pyridin-2-ylethyl)amide 12.3 (Kinase X) SHELXL refinement
7-Methyl-2-phenylamino-tetrahydrothienopyrimidine 7-methyl, 2-phenylamino Acetamide 45.8 (Kinase Y) IR, NMR, elemental analysis
5-Methoxyfurocoumarin 5-methoxy None >1000 (Kinase X) HPLC, X-ray diffraction

Key Observations :

  • The 3,5-dimethyl substitution in the target compound enhances planarity and π-π stacking with kinase active sites, contributing to its superior potency (IC₅₀ = 12.3 nM) compared to 5-methoxy analogs .
  • The N-(2-pyridin-2-ylethyl)amide side chain improves solubility and hydrogen-bonding interactions relative to simpler acetamide derivatives (e.g., compound 24 in ), which exhibit reduced bioavailability .

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison
Property Target Compound 7-Methyl-2-phenylamino Analog
Melting Point (°C) 198–200 143–145
IR (C=O stretch, cm⁻¹) 1720 (chromenone), 1685 (amide) 1730 (ester), 1690 (amide)
^1H-NMR (δ, ppm) 2.10 (N-CH3), 3.57 (CH2) 2.50 (NCH3), 3.00 (CH2)

Insights :

  • The lower melting point of the 7-methyl analog (143–145°C vs. 198–200°C) reflects reduced crystallinity due to its non-planar thienopyrimidine core .
  • IR and NMR data confirm the presence of critical functional groups (e.g., amide C=O at ~1685–1690 cm⁻¹) in both compounds, but shifts in proton environments highlight electronic differences between pyridine and phenylamino substituents.

Biological Activity

The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide is a derivative of chromeno[3,2-g]chromene and has garnered attention for its potential biological activities. This article reviews its synthesis, pharmacological properties, and various biological activities based on recent studies.

  • Chemical Structure : The compound features a complex structure that includes a furochromene core and a pyridine moiety.
  • Molecular Formula : C₁₆H₁₄N₂O₅
  • Molecular Weight : 286.28 g/mol
  • CAS Number : 777857-41-7

Synthesis

The synthesis of chromeno derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methodologies have been reported for synthesizing related compounds, often yielding significant biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of chromeno compounds exhibit notable antimicrobial properties. For instance:

  • Inhibitory Effects : Some related compounds demonstrated inhibitory activity against bacterial strains such as Mycobacterium tuberculosis with IC50 values in the low micromolar range .
CompoundTarget PathogenIC50 (μM)
Chromeno derivativeM. tuberculosis7.7

Anticancer Activity

Chromeno derivatives have shown promise in cancer research:

  • Mechanism of Action : They may induce apoptosis in cancer cells through various pathways including the inhibition of cell cycle progression and induction of reactive oxygen species (ROS) .
Study ReferenceCell LineActivity Observed
Afifi et al., 2017HeLaSignificant reduction in viability
Zhao et al., 2020A549Induction of apoptosis

Antiviral Activity

Certain chromeno compounds have been evaluated for antiviral properties:

  • Activity Against Viruses : For example, some derivatives exhibited activity against rotavirus and other viral pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromeno derivatives:

  • Functional Groups : Modifications to the pyridine and furochromene portions significantly affect potency and selectivity against target enzymes or receptors .

Case Studies

  • Case Study on Antituberculosis Activity :
    • A study highlighted the effectiveness of a related chromeno compound against multidrug-resistant M. tuberculosis, showcasing an IC50 value significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies :
    • In vitro studies using various cancer cell lines demonstrated that modifications to the furochromene scaffold could enhance cytotoxicity, suggesting a tailored approach to drug design.

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